1-(5-Chloropyridin-3-yl)ethanol is an organic compound characterized by the molecular formula and a molecular weight of approximately 155.582 g/mol. This compound features a pyridine ring substituted at the 5-position with a chlorine atom and at the 3-position with a hydroxyl group, making it an important intermediate in organic synthesis. Its physical properties include a density of about and a boiling point of approximately at standard atmospheric pressure .
Research indicates that 1-(5-chloropyridin-3-yl)ethanol exhibits potential biological activities, including:
The biological activity of this compound is likely due to its ability to interact with specific molecular targets in biological systems, including enzymes and receptors .
The synthesis of 1-(5-chloropyridin-3-yl)ethanol can be achieved through several methods:
1-(5-Chloropyridin-3-yl)ethanol has diverse applications across various fields:
Interaction studies of 1-(5-chloropyridin-3-yl)ethanol focus on its ability to form complexes with various biological molecules. These interactions can influence biochemical pathways and provide insights into its potential therapeutic applications. Research suggests that the compound may interact with enzymes or receptors, modulating their activity and leading to observable biological effects .
Several compounds share structural similarities with 1-(5-chloropyridin-3-yl)ethanol, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Chloropyridin-3-yl)ethanol | Chlorine at the 2-position | Different reactivity due to chlorine position |
| 2-Amino-1-(5-chloropyridin-2-yl)ethanol | Amino group addition | Enhanced biological activity due to amino group |
| 1-(5-Bromopyridin-3-yl)ethanol | Bromine substitution | Distinct reactivity patterns compared to chlorine |
| 1-(4-Chloropyridin-3-yl)ethanol | Chlorine at the 4-position | Variability in chemical behavior |
The uniqueness of 1-(5-chloropyridin-3-yl)ethanol lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological interactions compared to these similar compounds. The presence of chlorine at the 5-position provides distinct chemical behavior that may not be observed in compounds with different substituents .